7-(4-methoxyphenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one
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Overview
Description
7-(4-Methoxyphenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one is a complex organic compound that belongs to the thiazolopyridazine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridazine ring, with various substituents such as a methoxyphenyl group and a methylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-methoxyphenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole ring.
Pyridazine Ring Formation: The thiazole intermediate is then reacted with hydrazine derivatives to form the pyridazine ring.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-(4-Methoxyphenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound have been studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties. These studies often involve in vitro assays to evaluate the efficacy of the compound against various biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structural features make it a candidate for drug development, particularly in the areas of oncology and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 7-(4-methoxyphenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the application. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
7-(4-Methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one: Lacks the methylbenzyl group, which may affect its reactivity and biological activity.
2-Methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one: Lacks the methoxyphenyl group, potentially altering its chemical properties and applications.
Uniqueness
The presence of both the methoxyphenyl and methylbenzyl groups in 7-(4-methoxyphenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one makes it unique compared to its analogs
This comprehensive overview highlights the significance of this compound in scientific research and industry
Properties
IUPAC Name |
7-(4-methoxyphenyl)-2-methyl-5-[(2-methylphenyl)methyl]-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-13-6-4-5-7-16(13)12-24-21(25)19-20(27-14(2)22-19)18(23-24)15-8-10-17(26-3)11-9-15/h4-11H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQZBVSFEWFGNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C3=C(C(=N2)C4=CC=C(C=C4)OC)SC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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